molecular formula C7H13ClO5 B106401 Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside CAS No. 4144-87-0

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside

Cat. No.: B106401
CAS No.: 4144-87-0
M. Wt: 212.63 g/mol
InChI Key: TZECRHYTLKLTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside is a chemical compound with the molecular formula C7H13ClO5 and a molecular weight of 212.63 g/mol It is a derivative of glucose, where the hydroxyl group at the sixth position is replaced by a chlorine atom, and the anomeric hydroxyl group is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside can be synthesized through several chemical reactions. One common method involves the reaction of 6-chloro-6-deoxy-D-glucose with methanol under basic conditions . The reaction typically proceeds as follows:

    Starting Material: 6-chloro-6-deoxy-D-glucose.

    Reagent: Methanol.

    Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 6-chloro-6-deoxy-D-glucose and methanol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic hydrolysis using specific glycosidases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups yields 6-hydroxy-6-deoxy-D-glucopyranoside, while oxidation forms 6-chloro-6-deoxy-D-glucuronic acid.

Scientific Research Applications

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its effects are mediated through the modification of enzyme activity, altering the metabolic pathways and influencing cellular processes.

Comparison with Similar Compounds

Methyl 6-chloro-6-deoxy-alpha-D-glucopyranoside can be compared with other similar compounds, such as:

    Methyl alpha-D-glucopyranoside: Lacks the chlorine substitution at the sixth position.

    6-Chloro-6-deoxy-D-glucose: Not methylated at the anomeric hydroxyl group.

    Methyl 6-deoxy-alpha-D-glucopyranoside: Lacks the chlorine atom at the sixth position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(chloromethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZECRHYTLKLTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CCl)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961689
Record name Methyl 6-chloro-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4990-84-5, 4144-87-0
Record name NSC179645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC170171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-chloro-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.